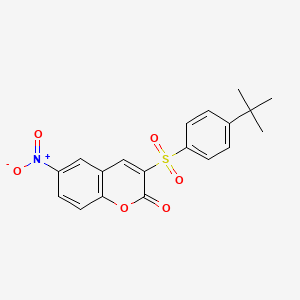

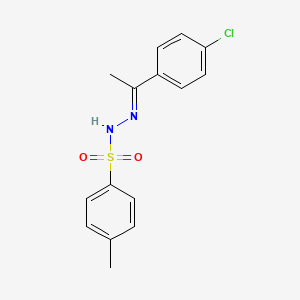

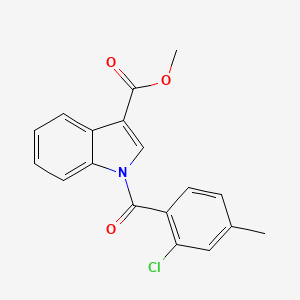

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one, also known as BNP-15, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

科学的研究の応用

Stereoselective Synthesis

In the field of stereochemistry, 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one derivatives play a significant role. Lupi et al. (2009) demonstrated the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process involves N-alkylation followed by N-C(alpha) migration and the loss of sulfur dioxide, crucial for asymmetric induction determined by a non-racemic enolate (Lupi et al., 2009).

Multi-Coupling Reagent

Auvray et al. (1985) explored the reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent. This compound reacts with various electrophiles in the presence of zinc metal, leading to the synthesis of unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles, yielding highly functionalized sulfones, demonstrating its versatility in synthetic chemistry (Auvray et al., 1985).

Organocatalysis

In organocatalysis, 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, has been identified as an efficient catalyst for asymmetric Michael addition reactions. Wang et al. (2009) reported its high efficiency in catalyzing reactions of ketones and aldehydes to nitrostyrenes, leading to syn-selective adducts with excellent yields and stereoselectivities (Wang et al., 2009).

DNA/Protein Binding and Anticancer Activity

The Schiff base ligands derived from 4-tert-butylphenylsulfonyl compounds have shown potential in cancer research. Mukhopadhyay et al. (2015) synthesized Schiff base ligands and cyclometalated mononuclear complexes, which demonstrated efficient binding with calf thymus DNA and bovine serum albumin. These complexes were explored for their anticancer activity, highlighting their potential in therapeutic applications (Mukhopadhyay et al., 2015).

Cancer Metastasis Inhibition

Shen et al. (2015) studied the sulfonylacrylonitrile derivatives for their role in inhibiting cancer metastasis. They synthesized various analogues of 3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile, demonstrating their effectiveness in causing cancer cell death and inhibiting intra-abdominal cancer spread in murine models. This research underlines the potential of these compounds in cancer treatment (Shen et al., 2015).

Chemoselective Nitration

Kilpatrick et al. (2013) developed a method for the chemoselective conversion of aromatic sulfonamides into mono-nitro derivatives using tert-butyl nitrite. This method exhibits high selectivity for sulfonamide functionalized aryl systems, which is significant for the synthesis of nitro derivatives in the presence of other reactive functionalities (Kilpatrick et al., 2013).

特性

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHQBSRQYKZIDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)

![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)

![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)